3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA
Overview
Description
3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the sulfonamide group, and finally the addition of the butylamino and carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-BUTYL-1-[(2-CHLORO-4-METHOXY-6-METHYLPYRIDIN-3-YL)SULFONYL]UREA include:
- N-[(butylamino)carbonyl]-4-(3-methylphenyl)amino-3-pyridinesulfonamide
- 2-(N-butylcarbamoyloxy)ethyl acrylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-butyl-3-(2-chloro-4-methoxy-6-methylpyridin-3-yl)sulfonylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O4S/c1-4-5-6-14-12(17)16-21(18,19)10-9(20-3)7-8(2)15-11(10)13/h7H,4-6H2,1-3H3,(H2,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWFVHIFRNMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=C(C=C(N=C1Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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